molecular formula C15H32N2O6 B15179046 2-Aminoethanol;morpholine;nonanedioic acid CAS No. 125328-99-6

2-Aminoethanol;morpholine;nonanedioic acid

Cat. No.: B15179046
CAS No.: 125328-99-6
M. Wt: 336.42 g/mol
InChI Key: JLXUGRXRNOXALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) is a complex compound formed by the combination of nonanedioic acid, 2-aminoethanol, and morpholine in a 1:1:1 ratio. Nonanedioic acid, also known as azelaic acid, is a dicarboxylic acid with the formula C9H16O4. 2-aminoethanol, also known as ethanolamine, is an organic chemical compound with the formula C2H7NO. Morpholine is a heterocyclic amine with the formula C4H9NO. The combination of these three compounds results in a unique chemical entity with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) typically involves the reaction of nonanedioic acid with 2-aminoethanol and morpholine under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent like ethanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) may involve large-scale reactors and continuous flow processes. The reactants are fed into the reactor in precise proportions, and the reaction conditions are carefully monitored and controlled to ensure consistent product quality. The product is then isolated and purified using industrial-scale separation techniques such as distillation, filtration, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield higher oxidation state products such as carboxylic acids, while reduction may yield lower oxidation state products such as alcohols. Substitution reactions may yield a variety of products depending on the substituents involved.

Scientific Research Applications

Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical studies to investigate the interactions between different biomolecules and to study enzyme kinetics.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the treatment of skin conditions such as acne.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) can be compared with other similar compounds, such as:

    Nonanedioic acid, compd. with 2-aminoethanol (12): This compound has a different ratio of 2-aminoethanol to nonanedioic acid, resulting in different chemical properties and applications.

    Nonanedioic acid, compd. with morpholine (11): This compound lacks the 2-aminoethanol component, leading to different reactivity and applications.

    Nonanedioic acid, compd. with 2-aminoethanol and sodium salt (111): This compound includes a sodium salt component, which can affect its solubility and reactivity.

The uniqueness of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) lies in its specific combination of components, which imparts distinct chemical properties and a wide range of applications in various fields.

Properties

CAS No.

125328-99-6

Molecular Formula

C15H32N2O6

Molecular Weight

336.42 g/mol

IUPAC Name

2-aminoethanol;morpholine;nonanedioic acid

InChI

InChI=1S/C9H16O4.C4H9NO.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-6-4-2-5-1;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);5H,1-4H2;4H,1-3H2

InChI Key

JLXUGRXRNOXALP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(CCCC(=O)O)CCCC(=O)O.C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.